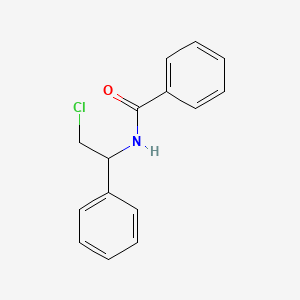

N-(2-chloro-1-phenylethyl)benzamide

CAS No.: 176503-80-3

Cat. No.: VC8247963

Molecular Formula: C15H14ClNO

Molecular Weight: 259.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 176503-80-3 |

|---|---|

| Molecular Formula | C15H14ClNO |

| Molecular Weight | 259.73 g/mol |

| IUPAC Name | N-(2-chloro-1-phenylethyl)benzamide |

| Standard InChI | InChI=1S/C15H14ClNO/c16-11-14(12-7-3-1-4-8-12)17-15(18)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,18) |

| Standard InChI Key | TXBAVMNXJHXYCM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(CCl)NC(=O)C2=CC=CC=C2 |

| Canonical SMILES | C1=CC=C(C=C1)C(CCl)NC(=O)C2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

Structural Features

The compound consists of:

-

A benzamide moiety (C₆H₅CONH–).

-

A 2-chloro-1-phenylethyl substituent (–CH(CH₂Cl)C₆H₅).

The chlorine atom at the β-position of the ethyl chain introduces steric and electronic effects, influencing reactivity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₄ClNO | |

| Molecular Weight | 259.73 g/mol | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Density | 1.163±0.06 g/cm³ (predicted) | |

| pKa | 13.10±0.46 (predicted) |

Spectroscopic Data

-

¹H NMR (CDCl₃): Peaks at δ 1.58 (d, 3H), 5.20 (quartet, 1H), 6.5 (br s, 1H), and 7.26–7.34 (m, 5H) confirm the phenylethyl and benzamide groups .

-

IR: Stretching frequencies at 3360 cm⁻¹ (N–H) and 1640 cm⁻¹ (C=O) align with amide functional groups .

Synthesis and Optimization

Conventional Routes

N-(2-Chloro-1-phenylethyl)benzamide is typically synthesized via amide coupling:

-

Starting Materials: Benzoyl chloride and 2-chloro-1-phenylethylamine.

-

Reaction:

Bases like NaOH or KOH facilitate deprotonation, while aqueous conditions minimize organic solvent use .

Green Chemistry Approaches

A patent (CN103288667A) highlights aqueous-phase synthesis for analogous benzamides, achieving yields >98% by avoiding organic solvents . Similar methodologies could be adapted for N-(2-chloro-1-phenylethyl)benzamide to enhance sustainability.

Table 2: Comparative Synthesis Methods

| Method | Yield (%) | Solvent | Key Advantage |

|---|---|---|---|

| Traditional Amidation | 70–85 | THF/DCM | High reactivity |

| Aqueous Alkaline | >98 | Water | Eco-friendly, low cost |

Applications and Pharmacological Relevance

Intermediate in Drug Synthesis

The compound serves as a precursor for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume